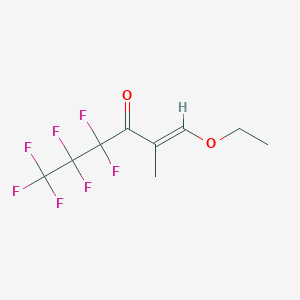

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one, also known as HFE-7100, is a fluorinated ketone that has been used in various scientific research applications. This compound is known for its unique properties, including its high thermal stability, low toxicity, and non-flammability, which make it an ideal candidate for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Polyfluoro-compounds and Photochemical Isomerization

A study by Barlow et al. (1982) investigated the photochemical isomerization of hexafluoro-1H-azepines, which are related in structure and reactivity to the compound . The research demonstrated that 1-ethoxycarbonyl-, 1-cyano-, or 1-amido-hexafluoro-1H-azepine undergoes photochemical isomerization to yield respective 2-substituted hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. This process facilitates various subsequent reactions, including Diels-Alder additions and catalytic reductions, highlighting the compound's potential in synthetic organic chemistry and material science applications (Barlow, Culshaw, Haszeldine, & Morton, 1982).

Decomposition and Isomerization of Alkyl Radicals

Research by Awan et al. (2010) focused on the decomposition and isomerization reactions of the 5-methylhex-1-yl radical, which shares some structural similarities with the compound of interest. The study provided insights into the mechanisms of isomerization and decomposition, revealing potential pathways for chemical transformations and synthetic applications of similar complex molecules (Awan, McGivern, Tsang, & Manion, 2010).

Synthesis of Fluorofuranones and Photoisomerisation

Pomeisl et al. (2007) investigated the synthesis of 3-fluorofuran-2(5H)-ones using a process that includes Z/E photoisomerisation followed by acid-catalysed cyclisation. This study highlights the versatility of fluorinated compounds in synthesizing heterocyclic structures, which could be analogous to applications involving "(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one" (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Electrochemical Fluorination

A study by Abe et al. (2003) on Simons electrochemical fluorination (ECF) of homopiperazines provides insights into the fluorination techniques that could be applicable to the compound . This research sheds light on the potential of electrochemical methods in modifying and synthesizing complex fluorinated molecules, which is crucial for developing new materials and pharmaceuticals (Abe, Baba, Fukaya, Tamura, & Sekiya, 2003).

Eigenschaften

IUPAC Name |

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F7O2/c1-3-18-4-5(2)6(17)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBIOFNKQLAHOT-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B2996632.png)

![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2996634.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)

![5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2996643.png)

![N-(4-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2996645.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)